1-(5-Bromo-2-iodophenyl)ethanone
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Overview
Description
“1-(5-Bromo-2-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrIO. It has a molecular weight of 324.94 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 . The InChI key is XMWZVLARPQXKRB-UHFFFAOYSA-N .Scientific Research Applications
Pyrolysis Product Characterization
1-(5-Bromo-2-iodophenyl)ethanone and its analogues have been the subject of studies focusing on the identification of pyrolysis products. For instance, the study by Texter et al. (2018) explored the pyrolysis of the new psychoactive substance bk-2C-B and its iodo analogue bk-2C-I, finding several pyrolysis products. The research indicates the significance of understanding the thermal degradation behavior of such compounds, shedding light on their stability and potential formation of hazardous substances when exposed to heat (Texter et al., 2018).
Synthesis of Chalcone Analogues
A method to synthesize α,β-unsaturated ketones as chalcone analogues was demonstrated by Curti et al. (2007). The study highlights a specific synthetic protocol involving α-bromoketones, showcasing the utility of brominated ketones in forming chalcone-like structures, which are known for their diverse biological activities (Curti et al., 2007).
Biological Activity and Synthesis of Derivatives
Abdel‐Aziz et al. (2011) conducted research on the synthesis and biological activity of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. This study delves into the multifaceted biological activities, including immunosuppressive and immunostimulating effects of these compounds, underscoring the versatility of brominated compounds in medicinal chemistry (Abdel‐Aziz et al., 2011).
Improvement of Synthetic Technology
Li Yu-feng (2013) focused on improving the synthetic technology for brominated ketones, particularly 2-bromo-1-(4-hydroxyphenyl)ethanone. This research provides valuable insights into the optimization of synthesis routes, enhancing the efficiency and yield of these compounds, which are crucial intermediates in various chemical syntheses (Li Yu-feng, 2013).
Safety and Hazards
The safety information for “1-(5-Bromo-2-iodophenyl)ethanone” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
1-(5-bromo-2-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTYYQSRAGKUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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